molecular formula C16H24Cl2N2O3S B2585414 Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1171150-66-5

Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2585414
M. Wt: 395.34
InChI Key: PFRNFHCOCDCPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C16H23ClN2O3S•HCl and a molecular weight of 395.34 . It is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C16H23ClN2O3S•HCl . It includes a chloroacetyl group attached to an amino group, a tetramethyltetrahydrothieno[2,3-c]pyridine core, and an ethyl carboxylate group .


Physical And Chemical Properties Analysis

This compound is a solid and should be stored at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Synthetic Pathways and Intermediates Research has demonstrated various synthetic pathways and intermediates involving ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, contributing to the synthesis of complex heterocyclic compounds. For instance, the compound has been utilized in the synthesis of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate for prasugrel, through a series of reactions including Vilsmeier reaction, cyclization, and hydrazinolysis, with an overall yield of about 25% (Zhong Weihui, 2013). Additionally, novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems were synthesized from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, showing the compound's role in creating diverse heterocyclic compounds (E. A. Bakhite, A. Al‐Sehemi, Yoichi M. A. Yamada, 2005).

Mechanistic Insights and Novel Reactions The compound serves as a versatile reagent for mechanistic studies and novel reactions. For example, ethyl 2-methyl-2,3-butadienoate, a related compound, was used in a [4 + 2] annulation with N-tosylimines, demonstrating complete regioselectivity and excellent yields. This highlights the potential of similar ethyl 2-[(chloroacetyl)amino]-compounds in catalytic synthesis and mechanistic exploration (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Development of Heterocyclic Compounds Further research has focused on developing heterocyclic compounds using ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride as a key intermediate. These compounds include pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related heterocycles, illustrating the compound's role in expanding the library of heterocyclic chemistry and potentially contributing to pharmaceutical chemistry (H. El-Kashef, Abdel-Rahman Farghaly, A. Al-Hazmi, T. Terme, P. Vanelle, 2010).

Antioxidant Activity and Potential Applications Research on the antioxidant activity of derivatives has opened avenues for potential applications in medicine and pharmacology. For instance, compounds synthesized from ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate demonstrated remarkable antioxidant activity, suggesting the utility of ethyl 2-[(chloroacetyl)amino]-related compounds in developing new antioxidant agents (R. Zaki, A. K. Kamal El‐Dean, Jehan A. Mickey, N. A. Marzouk, Rasha H Ahmed, 2017).

properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S.ClH/c1-6-22-14(21)11-9-7-15(2,3)19-16(4,5)12(9)23-13(11)18-10(20)8-17;/h19H,6-8H2,1-5H3,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRNFHCOCDCPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

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